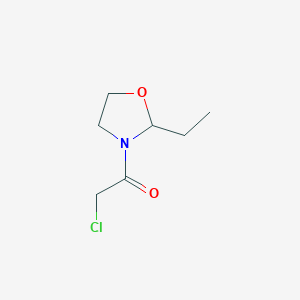
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry, particularly as chiral auxiliaries in stereoselective transformations . This compound features a chloro group and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions.
準備方法
The synthesis of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazolidine with chloroacetyl chloride under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-ethyl-1,3-oxazolidine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-ethyl-1,3-oxazolidine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography.
化学反応の分析
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different oxidation states.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one and its derivatives involves interactions with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.
類似化合物との比較
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
These compounds are well-known for their antibacterial properties and are used in clinical settings to treat infections caused by resistant bacteria .
特性
CAS番号 |
52836-77-8 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC名 |
2-chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-2-7-9(3-4-11-7)6(10)5-8/h7H,2-5H2,1H3 |
InChIキー |
UMKZHDNAQFYTPB-UHFFFAOYSA-N |
正規SMILES |
CCC1N(CCO1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















